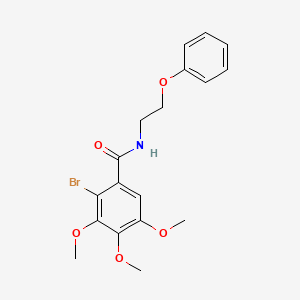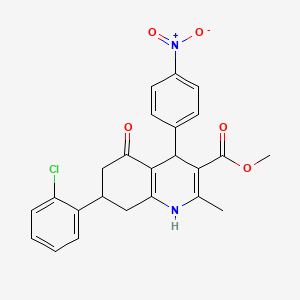
7-(benzyloxy)-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(benzyloxy)-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one is a compound that belongs to the class of flavonoids. It is also known as flavone or baicalein. Flavonoids are widely distributed in nature and are known to possess numerous biological activities. Baicalein is found in the roots of Scutellaria baicalensis, a plant that is widely used in traditional Chinese medicine.
Mécanisme D'action
Baicalein exerts its biological activities through various mechanisms. It has been shown to inhibit the activity of enzymes such as cyclooxygenase, lipoxygenase, and xanthine oxidase. Baicalein also acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. Additionally, baicalein has been shown to modulate various signaling pathways such as the MAPK and NF-κB pathways.
Biochemical and Physiological Effects:
Baicalein has been shown to have numerous biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis. Baicalein has also been shown to improve insulin sensitivity and glucose uptake in cells. Additionally, baicalein has been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Baicalein has several advantages for use in lab experiments. It is readily available and relatively inexpensive. Baicalein is also stable and has a long shelf-life. However, one of the limitations of baicalein is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of baicalein. One area of research is the development of baicalein derivatives with improved solubility and potency. Another area of research is the study of baicalein in combination with other compounds for the treatment of various diseases. Additionally, the potential use of baicalein in the prevention and treatment of COVID-19 is an area of active research.
Conclusion:
Baicalein is a flavonoid with numerous biological activities. It has been extensively studied for its potential use in the treatment of various diseases. Baicalein exerts its biological activities through various mechanisms and has several advantages for use in lab experiments. There are several future directions for the study of baicalein, including the development of baicalein derivatives and the study of baicalein in combination with other compounds.
Méthodes De Synthèse
Baicalein can be synthesized using various methods. One of the most commonly used methods is the extraction of the compound from the roots of Scutellaria baicalensis. The extraction process involves the use of solvents such as ethanol, methanol, or water. The extracted compound is then purified using chromatography techniques.
Applications De Recherche Scientifique
Baicalein has been extensively studied for its various biological activities. It has been shown to possess antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. Baicalein has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-2,8-dimethyl-7-phenylmethoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O4/c1-16-22(28-15-18-7-5-4-6-8-18)14-13-21-24(26)23(17(2)29-25(16)21)19-9-11-20(27-3)12-10-19/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCGJMIEEHLBKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=C(C=C3)OC)C)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-2,8-dimethyl-7-phenylmethoxychromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4-diazepane-1-carbaldehyde](/img/structure/B4896059.png)
![1-methyl-3-({[3-(3-methyl-1H-pyrazol-1-yl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4896067.png)
![N-[5-(1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B4896074.png)


![4-(4-chlorophenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4896092.png)
![N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-6-amine](/img/structure/B4896114.png)

![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-isopropyl-N-(2-methoxyethyl)-2-pyridinamine](/img/structure/B4896124.png)
![ethyl 4-(cyclopropylmethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4896145.png)
![2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4896146.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-pyridinamine](/img/structure/B4896154.png)

![N-ethyl-3-(2-isoxazolidinyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide](/img/structure/B4896162.png)